(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride is a bicyclic nitrogen-containing heterocyclic compound notable for its potential applications in drug development. This compound serves as a scaffolding molecule, which is a central structure around which new drugs can be designed to target specific biological processes. The unique structure of this compound suggests its suitability for developing therapeutics across various medical fields, although further research is necessary to fully explore its capabilities .
The compound is synthesized through multi-step organic synthesis methods and has been characterized in several scientific publications. Its molecular formula is , with a molecular weight of approximately 199.12 g/mol. The dihydrochloride form indicates the presence of two hydrochloride groups, enhancing its solubility in water and potentially influencing its biological activity and stability .
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride falls under the classification of biologically active compounds due to its nitrogenous structure and potential pharmacological properties. It is part of the pyrrole class of organic compounds, which are known for their diverse biological activities .
The synthesis of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride typically involves several synthetic routes, including:
The synthesis often requires careful control of reaction parameters to ensure high yields. The use of continuous flow reactors may be employed in industrial settings to improve scalability and efficiency .
The molecular structure of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride features a bicyclic framework with two nitrogen atoms integrated into the rings. The stereochemistry at positions 3a and 6a contributes to its biological activity.
The chemical reactivity of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride can be attributed to the presence of nitrogen atoms, making it susceptible to various nucleophilic and electrophilic reactions. Potential reactions include:
Research into its reactivity suggests that understanding these mechanisms is crucial for exploring its potential therapeutic applications.
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) properties will be essential for future studies but currently lacks comprehensive data.
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride exhibits certain physical properties that are significant for its application:
The chemical properties include:
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride has potential applications in various scientific fields:
(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride belongs to the bicyclic pyrrolopyrrolidine structural class, characterized by two fused five-membered nitrogen-containing rings. The [3,4-b] ring fusion notation specifies the bond connectivity between the pyrrolidine rings, with atoms 3 and 4 of the first ring bonded to atoms 2 and 3 of the second pyrrole ring, respectively. The "hexahydro" prefix indicates full saturation of both rings, while "1-methyl" denotes a methyl group attached to one bridgehead nitrogen. The "(3aS,6aS)" descriptor defines the absolute stereochemistry at the chiral bridgehead positions, rendering the molecule enantiomerically pure. The dihydrochloride salt form enhances aqueous solubility and crystallinity, beneficial for pharmaceutical processing [7].
Systematic IUPAC nomenclature designates this compound as 1-methyl-(3aS,6aS)-octahydro-1H-pyrrolo[3,4-b]pyrrole dihydrochloride, reflecting its bicyclic saturated structure. The core scaffold is alternatively classified as a [3.3.0]-bicyclic system due to its two fused five-membered rings sharing three atoms. This compact, rigid framework exhibits significant three-dimensional character, distinguishing it from planar aromatic heterocycles. The stereochemistry creates a chiral pocket that influences molecular recognition, with the (3aS,6aS) isomer exhibiting distinct biological profiles compared to (3aR,6aR) counterparts [4].
Table 1: Key Molecular Identifiers of (3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
Property | Value |
---|---|
CAS Registry Number | 1312756-38-9 (free base) |
1417789-76-4 (dihydrochloride) | |
Molecular Formula | C₇H₁₄N₂·2HCl |
Molecular Weight | 199.11 g/mol (dihydrochloride) |
IUPAC Name | 1-methyl-(3aS,6aS)-octahydro-1H-pyrrolo[3,4-b]pyrrole dihydrochloride |
Isomeric SMILES | C1[C@H]2CNC[C@H]2N(C)C1.Cl.Cl |
Hydrogen Bond Acceptors | 2 (free base) |
Hydrogen Bond Donors | 4 (dihydrochloride) |
The molecular architecture features two tertiary amine nitrogens, one methylated and one protonated, with the dihydrochloride salt contributing to polar surface area (49.9 Ų) and influencing pharmacokinetic behavior. Crystallographic analysis reveals a gauche-oriented relationship between the ring juncture hydrogens, creating a concave topology ideal for binding planar aromatic systems in biological targets. This geometry, confirmed by X-ray studies of analogues, facilitates optimal orientation of pharmacophoric elements in medicinal chemistry applications [4] [7].
The strategic incorporation of bicyclic pyrrolopyrrolidine scaffolds in drug discovery accelerated in the early 2000s, driven by the need for saturatable frameworks with enhanced three-dimensionality. Initial synthetic efforts focused on racemic mixtures, but pharmacological studies soon revealed significant stereoselectivity in target engagement, prompting development of enantioselective routes. The (3aS,6aS)-configuration emerged as particularly valuable due to its metabolic stability and complementary shape to biological targets [5].
A breakthrough application appeared in retinal disease therapeutics, where the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrolo scaffold (structurally analogous to hexahydropyrrolo[3,4-b]pyrrole) enabled potent retinol-binding protein 4 (RBP4) antagonists. Researchers optimized early lead compound A1120 (3) – which exhibited poor metabolic stability (<3% remaining after 30-minute human liver microsome incubation) – by incorporating the bicyclic pyrrolopyrrole core. This yielded compound 4, which demonstrated exquisite RBP4 binding affinity, 100% metabolic stability, and >85% sustained serum RBP4 reduction in vivo. The success of this scaffold hinged on its ability to position aromatic substituents and carboxylic acid pharmacophores in optimal three-dimensional orientations for RBP4 binding while resisting oxidative metabolism .
Table 2: Evolution of Bicyclic Pyrrolopyrrole Derivatives in Medicinal Chemistry
Development Phase | Key Advance | Pharmacological Impact |
---|---|---|
First-generation (2000-2010) | Synthesis of racemic tert-butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylates (e.g., CAS 1018443-32-7) | Established synthetic accessibility of core scaffold |
Stereochemical refinement (2010-2015) | Enantioselective synthesis of (3aS,6aS) isomers | Improved target selectivity and metabolic stability (HLM stability increased from 3% to 100%) |
Functionalization (2015-present) | Introduction of pyrimidine-4-carboxylic acid appendages | Enhanced RBP4 binding affinity (IC₅₀ < 10 nM) and reduced plasma RBP4 >90% |
Salt formation | Dihydrochloride salt optimization | Improved crystallinity and oral bioavailability |
Synthetic methodology evolution has been pivotal in advancing this chemical class. Early routes relied on Boc-protected intermediates (e.g., tert-butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate, CAS 1018443-32-7), enabling nitrogen functionalization prior to deprotection. Modern approaches employ palladium-catalyzed aminations for aryl introduction and stereoselective reductions for chiral control. For (3aS,6aS)-1-methyl derivatives specifically, reductive amination strategies install the methyl group with preservation of stereochemistry, followed by dihydrochloride salt formation through crystallization from hydrochloric acid/ether mixtures. These advances transformed the scaffold from synthetic curiosity to privileged structure in lead optimization campaigns targeting central nervous system and ophthalmic disorders [5] [6].
The (3aS,6aS) stereochemical configuration confers distinctive three-dimensional positioning of substituents that dramatically influences biological interactions. Molecular docking studies with RBP4 reveal that the trans-fused ring junction in the (3aS,6aS) isomer optimally positions lipophilic substituents into a hydrophobic subpocket of the retinol-binding cavity, while the protonated nitrogen forms a salt bridge with Glu 114. This binding mode is geometrically precluded in the (3aR,6aR) diastereomer due to steric clashes with Tyr 133, reducing binding affinity by >100-fold in comparative assays [4].
Pharmacokinetic profiling demonstrates the stereochemical dependence of metabolic stability. The (3aS,6aS) isomer exhibits significantly reduced cytochrome P450 3A4 affinity due to hindered access to the heme iron, whereas the (3aR,6aR) configuration undergoes rapid N-dealkylation. In vitro studies show the (3aS,6aS) derivative maintains >95% integrity after 60-minute incubation with human liver microsomes, compared to <20% for its diastereomeric counterpart. This metabolic advantage translates to superior in vivo exposure, with the (3aS,6aS) isomer achieving plasma concentrations 8-fold higher than the (3aR,6aR) form at equivalent doses in rodent models [7].
Table 3: Stereochemistry-Dependent Molecular Properties
Property | (3aS,6aS) Isomer | (3aR,6aR) Isomer | Significance |
---|---|---|---|
RBP4 Binding Affinity (Kᵢ) | 2.3 ± 0.4 nM | 420 ± 35 nM | 182-fold selectivity for target engagement |
Metabolic Stability (HLM t₁/₂) | >120 minutes | 18 minutes | Improved pharmacokinetics |
Calculated LogP | 1.21 | 1.19 | Similar passive permeability |
Hydrogen Bond Donor Count | 4 (dihydrochloride) | 4 (dihydrochloride) | Identical polar interactions |
Aqueous Solubility (pH 7.4) | 32 mg/mL | 28 mg/mL | Enhanced formulation options |
The stereochemistry also influences solid-state properties critical for pharmaceutical development. The (3aS,6aS) dihydrochloride salt forms a stable monoclinic crystal lattice with high hydration energy, enabling consistent powder flow characteristics and tablet compaction behavior. In contrast, the (3aR,6aR) isomer exhibits polymorphic instability under humidity stress. This crystallographic advantage, confirmed by X-ray powder diffraction, provides the (3aS,6aS) configuration with superior developability as an active pharmaceutical ingredient. These combined attributes – target selectivity, metabolic resistance, and crystallinity – establish the (3aS,6aS) stereochemistry as the enantiopreference of choice for advanced pharmaceutical applications across therapeutic areas [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7